molecular formula C16H19N5O B6954150 N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6954150
M. Wt: 297.35 g/mol
InChI Key: DYYMLYPIBTVLPE-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide: is a complex organic compound that features a piperazine ring substituted with pyridine groups at two different positions

Properties

IUPAC Name

N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(19-15-3-1-2-6-18-15)21-11-9-20(10-12-21)13-14-4-7-17-8-5-14/h1-8H,9-13H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYMLYPIBTVLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine Groups: The piperazine core is then functionalized with pyridine groups. This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced to the piperazine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows it to interact with other molecules in specific ways, making it useful in various applications.

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-yl-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
  • N-pyridin-2-yl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
  • N-pyridin-3-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Uniqueness

N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is unique due to the specific positioning of the pyridine groups, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, making it distinct from its analogs.

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